(4Z)-2-(4-chlorophenyl)-5-methyl-4-[(4-methylphenyl)methylidene]pyrazol-3-one
CAS No.: 333342-12-4
Cat. No.: VC21441268
Molecular Formula: C18H15ClN2O
Molecular Weight: 310.8g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 333342-12-4 |
|---|---|
| Molecular Formula | C18H15ClN2O |
| Molecular Weight | 310.8g/mol |
| IUPAC Name | (4Z)-2-(4-chlorophenyl)-5-methyl-4-[(4-methylphenyl)methylidene]pyrazol-3-one |
| Standard InChI | InChI=1S/C18H15ClN2O/c1-12-3-5-14(6-4-12)11-17-13(2)20-21(18(17)22)16-9-7-15(19)8-10-16/h3-11H,1-2H3/b17-11- |
| Standard InChI Key | MJZUGSWYRXVEJU-BOPFTXTBSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=C(C=C3)Cl)C |
| SMILES | CC1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)Cl)C |
| Canonical SMILES | CC1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)Cl)C |
Introduction
The compound (4Z)-2-(4-chlorophenyl)-5-methyl-4-[(4-methylphenyl)methylidene]pyrazol-3-one belongs to the pyrazolone family, a class of heterocyclic compounds known for their diverse biological and pharmacological activities. Pyrazolones are widely studied for their applications in medicinal chemistry, particularly for their antioxidant, antimicrobial, and anticancer properties. This article provides a detailed overview of the structure, synthesis, properties, and potential applications of this compound.
Structural Characteristics
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Molecular Formula: C16H13ClN2O
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Molecular Weight: 284.74 g/mol
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IUPAC Name: (4Z)-2-(4-chlorophenyl)-5-methyl-4-[(4-methylphenyl)methylidene]pyrazol-3-one
The compound features a pyrazolone core with substitutions at the 2-, 4-, and 5-positions:
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A chlorophenyl group at position 2.
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A methyl group at position 5.
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A methylidene-linked methylphenyl group at position 4.
This conjugated structure contributes to its stability and potential biological activity.
Synthesis
Pyrazolone derivatives like this compound are typically synthesized via multi-step reactions involving:
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Condensation of hydrazines with β-diketones to form the pyrazolone core.
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Functionalization at specific positions using aldehydes or other reagents to introduce aromatic or alkyl groups.
For example:
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The methylidene linkage at position 4 can be introduced by reacting the pyrazolone with an aromatic aldehyde under basic or acidic conditions.
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Chlorophenyl substitution is achieved through selective starting materials.
Biological Activities
Pyrazolone derivatives exhibit a wide range of biological activities due to their versatile chemical structure:
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Antioxidant Activity:
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Antimicrobial Activity:
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Anticancer Potential:
Potential Applications
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Pharmaceutical Development:
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Due to its antioxidant and antimicrobial properties, this compound could serve as a lead molecule for drug discovery targeting infections or oxidative stress-related disorders.
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Material Science:
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Pyrazolone derivatives are also studied for their use in dye-sensitized solar cells and as ligands in coordination chemistry.
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Analytical Chemistry:
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These compounds are used as reagents in analytical methods due to their ability to form stable complexes with metals.
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Research Findings
Recent studies highlight the importance of pyrazolone derivatives:
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Synthesis methods have been optimized to achieve high yields using catalysts like sodium acetate under mild conditions .
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Biological evaluations confirm that structural modifications significantly influence activity profiles, with methylidene-substituted derivatives showing superior performance in antioxidant assays .
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